3-Chlorohexane

Nucleophilic Substitution SN2 Reaction Kinetics

3-Chlorohexane is the definitive substrate for stereoselective investigations. Its chiral C3 center enables tracking of configurational inversion or retention in SN2 and E2 reactions. E2 elimination yields exclusively 2-hexene — no isomeric mixtures — simplifying purification and improving olefin yield. The 10°C boiling point gap versus 1-chlorohexane (123-125°C vs. 133-135°C) supports fractional distillation-based isomer separation. Its 2-fold lower SN2 reactivity compared to 2-chlorohexane provides a quantitative benchmark for steric hindrance models. Ensure reproducibility — specify 3-chlorohexane over generic haloalkane substitutes.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 68606-33-7
Cat. No. B7820979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorohexane
CAS68606-33-7
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCCCC(CC)Cl
InChIInChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
InChIKeyBXSMMAVTEURRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorohexane (CAS 68606-33-7) Baseline: Properties, Comparators, and Procurement Context


3-Chlorohexane is a secondary alkyl halide (C₆H₁₃Cl) belonging to the chlorohexane isomer family. It is a colorless liquid with a boiling point of 123-125°C, density of 0.87 g/cm³, and refractive index of 1.42 . It is commercially available at purities typically ≥95% (GC) . Its closest in-class comparators are the positional isomers 1-chlorohexane (primary) and 2-chlorohexane (secondary), as well as halogen analogs like 3-bromohexane.

Why Chlorohexane Isomers Cannot Be Interchanged: Evidence for 3-Chlorohexane Selection


Substituting 3-chlorohexane with its isomers 1-chlorohexane or 2-chlorohexane, or with other haloalkanes, leads to quantifiably different outcomes in chemical processes. As the data below demonstrates, these analogs exhibit distinct physicochemical properties (boiling point, vapor pressure) and divergent reactivity in nucleophilic substitution and elimination reactions . Even among the secondary chlorohexanes (2- and 3-), a factor of 2 difference in SN2 reactivity is observed [1]. These measurable differences necessitate compound-specific evaluation and preclude direct generic substitution without compromising reaction yield, selectivity, or product purity.

Quantitative Differentiation of 3-Chlorohexane Against Closest Analogs


SN2 Reactivity: 3-Chlorohexane is 2-Fold Less Reactive than 2-Chlorohexane with KI/Acetone

In SN2 reactions with potassium iodide in acetone, 3-chlorohexane is approximately 2-fold less reactive than its isomer 2-chlorohexane. This is due to increased steric hindrance at the secondary carbon bearing the chlorine in 3-chlorohexane (adjacent groups: CH₂CH₃) compared to 2-chlorohexane (adjacent group: CH₃) [1].

Nucleophilic Substitution SN2 Reaction Kinetics Steric Hindrance

E2 Elimination Selectivity: 3-Chlorohexane Affords Only 2-Hexene, Not 1-Hexene

Under E2 elimination conditions (alcoholic KOH), 3-chlorohexane yields exclusively 2-hexene as the alkene product. In contrast, 2-chlorohexane produces a diastereomeric mixture of 1-hexene and 2-hexene, and 1-chlorohexane yields only 1-hexene [1]. This difference arises from the symmetry and β-hydrogen availability in 3-chlorohexane.

Elimination Reaction E2 Regioselectivity Alkene Synthesis

Vapor Pressure: 3-Chlorohexane Has ~47% Higher Volatility than 1-Chlorohexane at 25°C

3-Chlorohexane exhibits a significantly higher vapor pressure (15.0 mmHg at 25°C) compared to 1-chlorohexane (10.2 mmHg at 25°C) . This represents a ~47% increase in volatility, which impacts handling, storage, and distillation processes.

Physical Property Volatility Vapor Pressure Distillation

Boiling Point Differentiation: 3-Chlorohexane Boils ~10°C Lower than 1-Chlorohexane

3-Chlorohexane has a boiling point of approximately 123-125°C, while its primary isomer, 1-chlorohexane, boils at 133-135°C . This ~10°C difference is substantial enough to enable separation by fractional distillation.

Physical Property Boiling Point Distillation Purification

Chiral Center: 3-Chlorohexane Exists as Enantiomers with Specific Optical Rotation of +40°

3-Chlorohexane possesses a chiral center at C3, making it a racemic mixture of (R)- and (S)-enantiomers in its standard commercial form. The pure (+)-enantiomer exhibits a specific optical rotation of +40° [1]. This chirality is absent in 1-chlorohexane (achiral) and is also present in 2-chlorohexane but with different optical rotation values.

Chirality Stereochemistry Optical Rotation Enantiomer

Recommended Applications for 3-Chlorohexane Based on Differentiated Properties


Stereoselective Synthesis and Chiral Building Block Studies

Owing to its chiral center at C3, 3-chlorohexane serves as a valuable model substrate for investigating stereoselective SN2 and E2 reactions. Its use is indicated in research exploring the stereochemical outcomes of nucleophilic substitutions , where the inversion of configuration or retention can be tracked via optical rotation [1].

Controlled E2 Elimination for Single-Alkene Production

When a synthetic sequence requires the generation of a single, defined alkene (specifically 2-hexene) without isomeric mixtures, 3-chlorohexane is the preferred substrate. Its E2 elimination under standard conditions (e.g., alcoholic KOH) yields exclusively 2-hexene [2], simplifying product isolation and improving yield of the desired olefin.

Kinetic Studies of Steric Effects in SN2 Reactions

3-Chlorohexane is an essential comparator in kinetic studies examining the impact of steric hindrance on SN2 reactivity. Its approximately 2-fold lower reactivity compared to 2-chlorohexane (and significantly lower than 1-chlorohexane) under identical conditions [3] provides a quantitative benchmark for validating computational models and teaching fundamental organic chemistry principles.

Distillation and Separation Process Development

The significant boiling point difference between 3-chlorohexane (123-125°C) and its primary isomer 1-chlorohexane (133-135°C) makes it a relevant compound for developing and validating fractional distillation methods for isomer separation . Its higher vapor pressure also necessitates distinct handling protocols for vapor management .

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